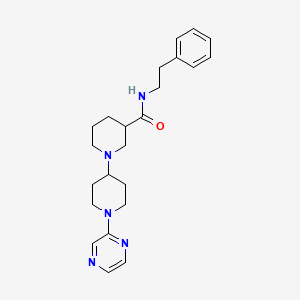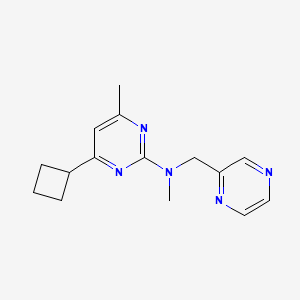
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide, also known as PEPB, is a novel compound that has gained attention in the scientific community for its potential as a therapeutic agent. PEPB is a bipiperidine derivative that has been synthesized through a multi-step process involving pyrazine and piperidine.
Mecanismo De Acción
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide exerts its effects through the modulation of various signaling pathways. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to inhibit the activity of MAPKs, which are involved in the regulation of cell growth and differentiation. Additionally, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. Additionally, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to improve cognitive function and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has several advantages as a therapeutic agent for laboratory experiments. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide is a novel compound that has not been extensively studied, which makes it an attractive candidate for further research. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to have low toxicity, which makes it a safe compound to use in laboratory experiments. However, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has several limitations as a therapeutic agent. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has poor solubility in water, which makes it difficult to administer in vivo. Additionally, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has poor bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide. One potential direction is to investigate the efficacy of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the mechanism of action of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide in regulating inflammation and oxidative stress. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide in vivo. Overall, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has shown promising results as a therapeutic agent and warrants further investigation.
Métodos De Síntesis
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been synthesized through a multi-step process involving pyrazine and piperidine. The synthesis of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide involves the reaction of 2-bromoethyl benzene with pyrazine-2-carboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The reduction product is then reacted with 1,4-dibromobutane to yield the bipiperidine intermediate, which is then converted to N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide through the reaction with 3-isocyanato-1-phenylpropan-1-ol.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to have potential as a therapeutic agent for various diseases. In recent years, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to exhibit neuroprotective effects and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-1-(1-pyrazin-2-ylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c29-23(26-11-8-19-5-2-1-3-6-19)20-7-4-14-28(18-20)21-9-15-27(16-10-21)22-17-24-12-13-25-22/h1-3,5-6,12-13,17,20-21H,4,7-11,14-16,18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSMLUUOTLXYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC=CN=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5302140.png)
![N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5302147.png)
![10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5302155.png)
![N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamide](/img/structure/B5302166.png)

![4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5302188.png)
![6-[(diethylamino)methyl]-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5302194.png)

![4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5302203.png)
![N-{4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B5302208.png)
![6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5302214.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5302216.png)

![7-(3,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5302237.png)